methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate
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Overview
Description
Methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and an ester functional group. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 3-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group play crucial roles in its binding affinity and selectivity towards target proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(3-fluorophenyl)prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
Uniqueness
Methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialized applications.
Properties
IUPAC Name |
methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)5-8-3-2-4-10(12)6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBTUEPNFFWRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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